4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide
CAS No.: 681841-68-9
Cat. No.: VC7530074
Molecular Formula: C22H28N2O2S
Molecular Weight: 384.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681841-68-9 |
|---|---|
| Molecular Formula | C22H28N2O2S |
| Molecular Weight | 384.54 |
| IUPAC Name | 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H28N2O2S/c1-15-6-11-21-20(14-15)19(16(2)24-21)12-13-23-27(25,26)18-9-7-17(8-10-18)22(3,4)5/h6-11,14,23-24H,12-13H2,1-5H3 |
| Standard InChI Key | JIHYILUFJDFIEE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
The compound has the molecular formula C₂₂H₂₈N₂O₂S and a molecular weight of 384.54 g/mol. Its IUPAC name reflects the integration of a tert-butyl-substituted benzenesulfonamide moiety linked via an ethyl chain to a 2,5-dimethylindole group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C | |
| InChI Key | JIHYILUFJDFIEE-UHFFFAOYSA-N | |
| PubChem CID | 1260181 | |
| Solubility | Not available |
The tert-butyl group at the para position of the benzene ring enhances steric bulk, potentially influencing binding interactions with biological targets. The indole system, substituted with methyl groups at positions 2 and 5, contributes aromaticity and hydrogen-bonding capabilities.
Molecular Geometry and Conformational Analysis
Three-Dimensional Structure
The compound’s geometry is defined by:
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A planar benzenesulfonamide core.
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A flexible ethyl linker enabling conformational adaptability.
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A near-orthogonal orientation between the indole and benzene rings, as inferred from related structures .
Molecular dynamics simulations suggest that the tert-butyl group induces torsional strain, potentially stabilizing unique conformations critical for receptor interactions.
Comparison with Related Compounds
Structural Analogues
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N-[2-(1H-Indol-3-yl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide (CAS 937701-03-6): Incorporates a thiazolidinone ring, increasing polarity but reducing metabolic stability .
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N-(2-(1H-Indol-3-yl)ethyl)-4-tert-butyl-N-methylbenzamide (PubChem CID 11624162): Replaces sulfonamide with a benzamide group, altering hydrogen-bonding patterns .
Future Directions and Challenges
Research Gaps
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Solubility profiling: Essential for pharmacokinetic studies.
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Target identification: High-throughput screening to elucidate biological targets.
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In vivo efficacy: Preclinical testing in disease models.
QSAR-driven optimization could further enhance selectivity, while crystallographic studies may resolve conformational ambiguities .
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